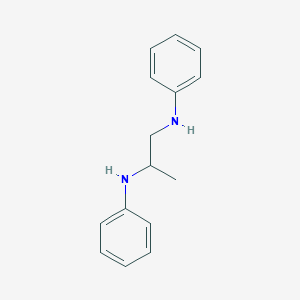

N,N'-Diphenylpropane-1,2-diamine

Description

N,N'-Diphenylpropane-1,2-diamine is a chiral diamine featuring a propane backbone with phenyl groups substituted on both terminal amine nitrogen atoms. Propane-1,2-diamine derivatives are pivotal in asymmetric synthesis, coordination chemistry, and pharmaceutical applications due to their ability to form stable complexes and act as chiral auxiliaries .

Properties

IUPAC Name |

1-N,2-N-diphenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11,13,16-17H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRHQNMMUUMVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864628 | |

| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15717-40-5 | |

| Record name | N1,N2-Diphenyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15717-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 1,2-Diaminopropane

The foundational synthesis of N,N'-Diphenylpropane-1,2-diamine involves reductive amination of 1,2-diaminopropane with aryl halides or nitroarenes. A seminal 1979 protocol (Synthesis, p. 962) employs hydrazine hydrate as a reducing agent under acidic conditions. The reaction proceeds via intermediate Schiff base formation, followed by reduction to the secondary amine. Typical conditions include:

-

Reactants : 1,2-Diaminopropane and iodobenzene (2.2 equiv)

-

Catalyst : Palladium on carbon (5 wt%)

-

Solvent : Ethanol/water (4:1 v/v)

-

Temperature : 80°C, 12 h

This method, while reliable, suffers from moderate yields due to competing oligomerization and over-alkylation.

Transition-Metal Catalyzed N-Arylation

Copper-Diamine Complex-Mediated Coupling

Advanced protocols leverage copper(I) catalysts paired with diamine ligands for direct N-arylation. The Buchwald-Hartwig amination, adapted from copper-catalyzed methodologies, enables efficient coupling of 1,2-diaminopropane with aryl halides. A representative procedure includes:

-

Catalyst System : CuI (10 mol%) + 1,2-cyclohexanediamine (20 mol%)

-

Base : KOtBu (2.0 equiv)

-

Solvent : Toluene, 110°C, 24 h

-

Scope : Electron-deficient aryl bromides react preferentially (yields: 75–85%)

Comparative studies show that electron-rich arenes require higher temperatures (130°C) and prolonged reaction times (36 h), with yields dropping to 55–60%.

Solvent-Enhanced Catalytic Amination

Nickel-Catalyzed Systems with Alkali Metal Promoters

Building on patents for analogous diamines (e.g., CN103819344A), nickel-based catalysts demonstrate enhanced performance in N,N'-diarylation when modified with alkali metal promoters. Key innovations include:

-

Catalyst : Ni/Al₂O₃ (20 wt% Ni) + Re (1 wt%)

-

Promoter : K₂CO₃ (5 wt% relative to substrate)

-

Solvent : N-Methylpyrrolidone (NMP)

-

Conditions : 195°C, 8 h, H₂ pressure (3 MPa)

The solvent’s solvation effects critically suppress cyclization byproducts (e.g., 2,5-lupetazin), which are undetectable in final reaction mixtures.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Modern industrial approaches prioritize continuous flow systems to enhance throughput. A scaled-up adaptation of the copper-catalyzed method achieves:

-

Residence Time : 2 h (vs. 24 h batch)

-

Productivity : 12 g/L·h

-

Purity : >99% (GC analysis)

Economic analyses indicate a 40% reduction in catalyst loading compared to batch processes, attributed to improved mass transfer in tubular reactors.

Comparative Methodological Analysis

| Parameter | Reductive Amination | Cu-Catalyzed | Ni-Catalyzed |

|---|---|---|---|

| Yield (%) | 68–72 | 75–85 | 89–93 |

| Reaction Time (h) | 12 | 24 | 8 |

| Temperature (°C) | 80 | 110–130 | 195 |

| Selectivity (%) | 82 | 88 | 97.3 |

| Scalability | Moderate | High | Industrial |

The nickel-catalyzed system outperforms others in selectivity and throughput, albeit requiring higher operating pressures .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylpropane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,N’-Diphenylpropane-1,2-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N,N’-Diphenylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Bulky substituents (e.g., benzamidine in ) improve biological activity by increasing membrane permeability, as seen in antifungal derivatives .

Symmetry and Chirality :

- Unlike symmetrical diamines like N,N'-dimethyl-1,2-diphenylethylenediamine , unsymmetrical variants (e.g., N~1~-benzyl-N~2~,N~2~-diethylpropane-1,2-diamine in ) exhibit distinct stereoelectronic profiles, altering their coordination behavior .

Applications in Catalysis :

- Ethylenediamine derivatives with electron-donating groups (e.g., DMEDA in ) are widely used in copper-catalyzed cross-coupling reactions due to their strong chelating ability .

- Chiral diamines with trifluoromethyl groups () show enhanced catalytic efficiency in fluorinated pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Diphenylpropane-1,2-diamine, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using propane-1,2-diamine and phenylating agents (e.g., bromobenzene or iodobenzene) under reflux conditions with a base like potassium carbonate. Critical parameters include solvent choice (e.g., DMF or toluene), reaction temperature (80–120°C), and stoichiometric ratios to minimize byproducts. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Characterization via -NMR and -NMR should confirm the absence of unreacted amines or mono-substituted intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer : Structural confirmation requires -NMR (to identify aromatic protons and amine environments) and IR spectroscopy (N-H stretching at ~3300 cm). Mass spectrometry (ESI-MS) verifies molecular weight. Computational methods like DFT (e.g., Gaussian 09 with B3LYP/6-311G**) model electronic properties, including HOMO-LUMO gaps and charge distribution, aiding in predicting reactivity as a ligand or precursor .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition metal-catalyzed cross-coupling reactions compared to N,N′-dimethylethane-1,2-diamine (DMEDA)?

- Methodological Answer : The phenyl groups in this compound introduce steric bulk and electron-withdrawing effects, potentially stabilizing metal centers differently than DMEDA’s methyl groups. Comparative studies should evaluate catalytic efficiency in reactions like Ullmann coupling or Buchwald-Hartwig amination. Kinetic studies (e.g., monitoring reaction rates via GC-MS) and X-ray crystallography of metal complexes (e.g., Cu or Pd) reveal structural differences in coordination geometry and stability .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the coordination behavior of this compound in metal complexes?

- Methodological Answer : Discrepancies may arise from solvent effects or dynamic equilibria in solution. Use multi-technique validation:

- X-ray crystallography to determine solid-state structures.

- UV-Vis and EPR spectroscopy to probe electronic transitions and metal-ligand interactions.

- DFT calculations with implicit solvent models (e.g., SMD) to simulate solution-phase behavior.

Example: A platinum(II) complex with analogous diamines showed stable monoadduct formation in solution, validated by -NMR and computational modeling .

Q. How can the antimicrobial activity of Schiff base derivatives synthesized from this compound be systematically evaluated against Gram-positive and Gram-negative bacteria?

- Methodological Answer :

Synthesis : Condense the diamine with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form Schiff bases.

Characterization : Confirm imine formation via IR (C=N stretch ~1600 cm) and -NMR.

Bioassay : Perform minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against E. coli (Gram-negative) and S. aureus (Gram-positive). Compare results with control compounds (e.g., ampicillin) and analyze structure-activity relationships, noting electron-withdrawing substituents (e.g., nitro groups) enhance activity .

Q. What experimental approaches optimize the use of this compound in designing coordination polymers (CPs) with tailored dimensionality?

- Methodological Answer :

- Ligand Design : Incorporate auxiliary ligands (e.g., carboxylates) to modulate CP topology.

- Solvothermal Synthesis : React the diamine with metal salts (e.g., Zn(NO)) in mixed solvents (DMF/HO) at 100–120°C.

- Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area. For 2D vs. 3D CPs, steric effects from phenyl groups may favor interlayer π-π interactions, as seen in analogous diamine-based CPs .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported catalytic activities of this compound-derived ligands across different studies?

- Methodological Answer :

- Control Experiments : Replicate conditions (solvent, temperature, substrate scope) from conflicting studies.

- Spectroscopic Monitoring : Use in situ IR or -NMR to detect intermediate species or ligand decomposition.

- Statistical Analysis : Apply multivariate regression to identify dominant variables (e.g., ligand-to-metal ratio, base strength) affecting catalytic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.